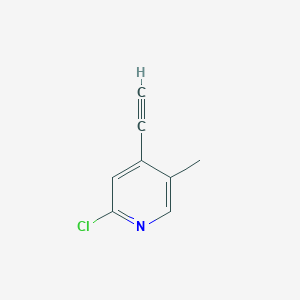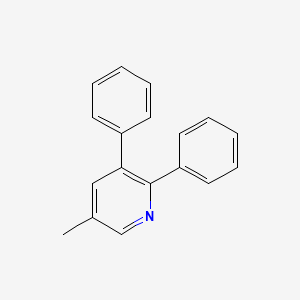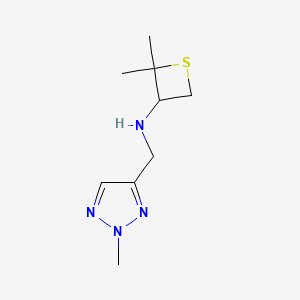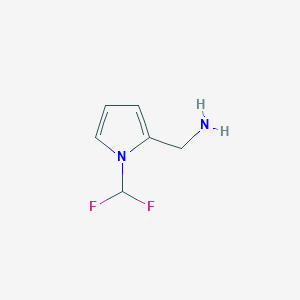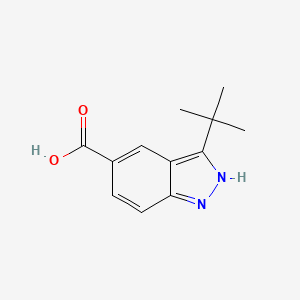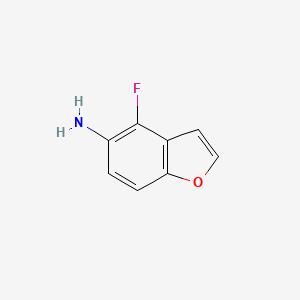
4-Fluorobenzofuran-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzofuran-5-amine is a chemical compound that belongs to the class of benzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzofuran-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Bromination: 4-Fluoro-3-methylphenol is brominated to obtain 3-bromo-4-fluorophenol.
O-Alkylation: The brominated compound undergoes O-alkylation to form 2-bromo-4-(2,2-diethoxyethoxy)-1-fluorobenzene.
Cyclization: The intermediate is cyclized using polyphosphoric acid (PPA) to yield 4-bromo-5-fluorobenzofuran.
Azidation or Ammonolysis: The brominated benzofuran is then subjected to azidation or ammonolysis to introduce the amine group.
Reduction: The final step involves the reduction of the azide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of environmentally friendly solvents are often employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorobenzofuran-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzofuran-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of new materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and fine chemicals .
Wirkmechanismus
The mechanism of action of 4-Fluorobenzofuran-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran: The parent compound without the fluorine and amine groups.
4-Fluorobenzofuran: Similar structure but lacks the amine group.
5-Aminobenzofuran: Similar structure but lacks the fluorine atom .
Uniqueness
4-Fluorobenzofuran-5-amine is unique due to the presence of both the fluorine atom and the amine group. The fluorine atom can enhance the compound’s stability and lipophilicity, while the amine group can increase its reactivity and potential for forming hydrogen bonds. These properties make this compound a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H6FNO |
|---|---|
Molekulargewicht |
151.14 g/mol |
IUPAC-Name |
4-fluoro-1-benzofuran-5-amine |
InChI |
InChI=1S/C8H6FNO/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4H,10H2 |
InChI-Schlüssel |
FCNSREMJBVWAPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CO2)C(=C1N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


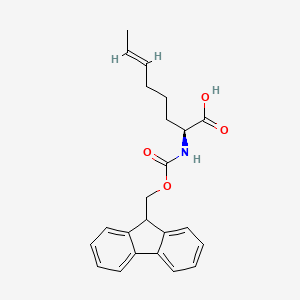
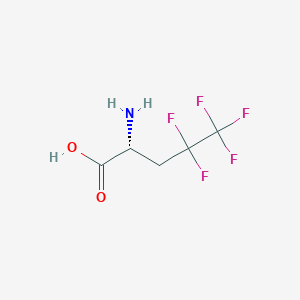

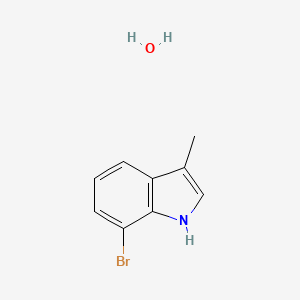
![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)
![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
![(1S,4S)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B12963218.png)
